REACTION_CXSMILES
|
[C:1]1(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.[N:18]12CCC[N:25]=[C:24]1[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]2.CC1N=C(CO)C=CC=1>C1(C)C=CC=CC=1.CO.[OH-].[OH-].[Pd+2]>[CH3:1][C:24]1[N:25]=[C:20]([CH2:19][NH2:18])[CH:21]=[CH:22][CH:23]=1 |f:5.6.7|
|
Name
|
|
Quantity
|
0.74 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
0.508 mL
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=N1)CO
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.04 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Type
|
CUSTOM
|
Details
|
After stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification via flash chromatography
|
Type
|
CUSTOM
|
Details
|
yielded 0.47 g (3.2 mmol, 113% yield of the crude product
|
Type
|
STIRRING
|
Details
|
the mixture was stirred vigorously under H2 overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
the filter cake rinsed with MeOH
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC(=N1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4948 g | |
YIELD: CALCULATEDPERCENTYIELD | 119.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |